N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 of the heterocyclic core. The substituent on the carboxamide nitrogen is a complex 2-hydroxy-2-methyl-3-(methylthio)propyl group, which introduces both hydrophilic (hydroxy) and lipophilic (methylthio) functionalities.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,7-18-2)6-14-12(16)9-3-4-10-11(5-9)19-8-15-10/h3-5,8,17H,6-7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIIGYCNJZXKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzo[d]thiazole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Side Chain Functionalization: The side chain containing the hydroxyl and methylthio groups can be introduced through nucleophilic substitution reactions, where a suitable halide precursor reacts with the benzo[d]thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with halides or other electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Effects
The target compound’s unique substituent distinguishes it from other benzothiazole-6-carboxamides in the literature. Key comparisons include:
Compounds (20–24)
- Substituents: These derivatives feature 2-acetamido groups on the benzothiazole core, with carboxamide-linked side chains such as phenylsulfonamido ethyl (20), isopropylsulfonamido ethyl (21), and pyridylamino ethyl/propyl groups (22–23) .
- Key Differences: Unlike the target compound, these analogs lack the hydroxy and methylthio moieties. Their substituents are predominantly sulfonamide or aromatic amino groups, which may enhance metabolic stability but reduce solubility compared to the target’s hydroxy group .
- Synthesis : Synthesized in DMF using EEDQ as a coupling agent, with purification via thin-layer chromatography (TLC). All compounds exhibit high purity (>96%) and melting points >200°C, indicative of crystalline stability .
Compounds (8l, 8m, 8n, 9a, 9b)
- Substituents : These include piperidinyl (e.g., 3-carbamoylpiperidin-1-yl in 8l) and 4-chlorophenyl groups. The piperidine ring introduces conformational rigidity, while the chlorophenyl group enhances lipophilicity .
- Such differences could influence receptor binding or solubility .
- Synthesis : Purified via column chromatography (e.g., DCM:MeOH = 15:1 for 8l) with yields ranging from 29% (8n) to 89% (9b). HPLC purity exceeds 96%, with retention times varying by substituent (e.g., 5.54 min for 8l) .
Physicochemical and Analytical Properties
Key Observations :
- The target’s hydroxy group may similarly contribute to crystalline stability .
- Purity : Both and compounds achieve >96% purity, underscoring robust synthetic protocols. The target compound would likely require analogous rigorous purification (e.g., HPLC or TLC) .
- HPLC Retention : Retention times in correlate with substituent hydrophobicity (e.g., 7.49 min for 8n vs. 5.54 min for 8l). The target’s methylthio group might increase retention time relative to hydroxy-containing analogs .
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring system, characterized by the presence of functional groups such as hydroxyl, methylthio, and carboxamide. These groups contribute to its reactivity and biological interactions:
- Benzo[d]thiazole core : Provides a scaffold for biological activity.
- Hydroxyl group : Enhances solubility and potential for hydrogen bonding.
- Methylthio group : May influence metabolic stability and bioactivity.
1. Enzyme Inhibition
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant enzyme inhibition properties. Notably, studies have shown:
- Urease Inhibition : Compounds in this class have demonstrated potent urease inhibition, which is crucial for treating conditions like urease-related infections .
- Xanthine Oxidase Inhibition : Thiazole derivatives have been explored as xanthine oxidase inhibitors, which are important in managing gout. The structure-activity relationship (SAR) studies indicate that modifications can enhance inhibitory potency .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies suggest that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or function.
- Antifungal Activity : Some derivatives have also been effective against fungal strains, indicating a broad spectrum of antimicrobial activity.
3. Anticancer Properties
Emerging research highlights the potential anticancer effects of this compound:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The presence of the benzo[d]thiazole moiety is thought to play a critical role in these activities .
The proposed mechanism of action for this compound involves:
- Binding Interactions : The compound likely interacts with specific enzymes or receptors through hydrogen bonds and hydrophobic interactions facilitated by its functional groups.
- Influencing Biological Pathways : By modulating enzyme activity, it can impact metabolic pathways relevant to disease processes.
Case Studies
Several case studies have explored the biological activity of similar thiazole compounds:
- Urease Inhibition Study :
- Antimalarial Activity Study :
Summary of Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for preparing benzothiazole carboxamide derivatives, and how are they optimized?
Benzothiazole carboxamides are typically synthesized via cyclization reactions. For example, intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides can react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF using iodine and triethylamine to yield the thiadiazole core . Optimization involves adjusting solvent systems (e.g., acetonitrile vs. DMF), reaction times, and stoichiometric ratios of reagents to improve yields. Purification often employs reverse-phase HPLC or recrystallization .
Q. How is structural characterization of benzothiazole carboxamides performed?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.03–7.47 ppm) and carbon backbone .
- LC-MS/HRMS : Confirms molecular weight and purity (e.g., [M+H]+ = 327.1045 for C17H17N3O2S) .
- IR spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
Q. What in vitro assays are used to evaluate the biological activity of benzothiazole derivatives?
Common assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50 calculations .
- Enzyme inhibition : Kinase or reductase inhibition assays (e.g., pteridine reductase-1 for trypanosomatidic infections) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies for structurally similar benzothiazoles?
Discrepancies often arise from variations in substituents or assay conditions. For example, replacing a 4-chlorophenyl group with 2,6-difluorophenyl in thiazolidinone derivatives alters antibacterial efficacy . Systematic approaches include:
Q. What strategies improve the cyclization efficiency in benzothiazole synthesis?
Cyclization bottlenecks are addressed via:
- Catalytic systems : Copper(I) iodide or (S)-proline in azide-alkyne cycloadditions to enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during ring closure .
Q. How are computational methods applied to study benzothiazole-target interactions?
Advanced techniques include:
- Molecular docking : Predict binding modes to targets like pteridine reductase-1 using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
- QSAR modeling : Relate molecular descriptors (logP, polar surface area) to pharmacokinetic properties .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
